Manganous hypophosphite

Beschreibung

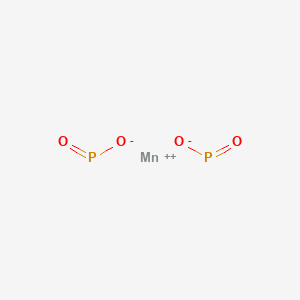

Structure

2D Structure

Eigenschaften

InChI |

InChI=1S/Mn.2HO2P/c;2*1-3-2/h;2*(H,1,2)/q+2;;/p-2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLFJVPPJGJSHMF-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P=O.[O-]P=O.[Mn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MnO4P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6047521 | |

| Record name | Phosphinic acid, manganese(2+) salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.883 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pellets or Large Crystals | |

| Record name | Phosphinic acid, manganese(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

10043-84-2 | |

| Record name | Phosphinic acid, manganese(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphinic acid, manganese(2+) salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Crystal Growth Techniques for Manganous Hypophosphite

Solution-Based Synthesis Approaches

Solution-based methods are foundational in the synthesis of manganous hypophosphite, offering versatility in controlling reaction conditions and product morphology. These approaches include energy-saving techniques, direct precipitation, and methods for growing large single crystals from aqueous solutions.

An energy-saving method has been developed for the synthesis of this compound monohydrate (Mn(H₂PO₂)₂·H₂O), which focuses on managing the exothermic nature of the reaction. This process involves the reaction of manganese(II) nitrate (B79036) tetrahydrate with hypophosphorous acid within an acetone (B3395972) medium. The use of acetone is critical for controlling the heat released during the formation of the product.

The procedure typically involves adding acetone to an aqueous solution containing manganese(II) nitrate and hypophosphorous acid. The mixture is then heated to the boiling temperature of acetone for a short period, which facilitates the precipitation of a light pink solid. This solid is then filtered, washed with acetone, and air-dried. This method not only mitigates the risks associated with uncontrolled exothermic reactions but also proves efficient in producing the desired compound.

Table 1: Reagents for Energy-Saving Synthesis

| Reagent | Formula | Purity/Concentration |

|---|---|---|

| Manganese(II) nitrate tetrahydrate | Mn(NO₃)₂·4H₂O | 97% |

| Hypophosphorous acid | H₃PO₂ | 50% |

| Acetone | C₃H₆O | 99.8% |

| Deionized water | H₂O | N/A |

Data sourced from Benchchem.

Precipitation is a common and straightforward technique for synthesizing this compound. One of the primary methods involves a metathesis reaction where aqueous solutions of calcium hypophosphite and a manganese salt, such as manganese sulfate (B86663), are combined. This reaction leads to the formation of this compound, which precipitates out of the solution and can be collected through crystallization.

Another documented approach is a simple precipitation method to create Mn(H₂PO₂)₂·H₂O, which can then be used as a precursor for other materials. The resulting precipitate is characterized by various analytical techniques to confirm its composition and purity.

The growth of single crystals is essential for determining the precise crystal structure and for studying the anisotropic physical properties of materials. For this compound-based compounds, particularly hybrid organic-inorganic perovskites, single crystals are typically grown from aqueous solutions using the slow evaporation method.

In a representative synthesis of a hybrid perovskite, [Am]Mn(H₂POO)₃ (where Am is an organic cation like guanidinium), manganese carbonate is dissolved in an excess of aqueous hypophosphorous acid. The corresponding organic amine or salt is then added. High-quality single crystals are subsequently obtained from these solutions by slow evaporation at a controlled temperature, often around 50 °C. This technique allows for the gradual formation of well-ordered crystalline structures suitable for single-crystal X-ray diffraction analysis.

Solvothermal Synthesis of Anhydrous this compound

Solvothermal synthesis is a powerful technique used to produce crystalline materials that may not be accessible under standard atmospheric conditions. This method involves a chemical reaction in a closed vessel, often a Teflon-lined autoclave, where solvents are heated above their boiling points, generating high pressure.

Anhydrous this compound, [Mn(H₂PO₂)₂]n, has been successfully synthesized using a solvothermal route. middlebury.edu The reaction involves hypophosphorous acid and manganese(II) chloride tetrahydrate in a mixed solvent system of DMF/EtOH/H₂O. middlebury.edu This process yields a dense, three-dimensional coordination polymer. middlebury.edu The resulting framework features hexagonal one-dimensional channels and exhibits weak antiferromagnetic interactions between the Mn(II) centers. middlebury.edu

Table 2: Solvothermal Synthesis Parameters

| Parameter | Value |

|---|---|

| Reactants | Hypophosphorous acid (H₃PO₂), Manganese(II) chloride tetrahydrate (MnCl₂·4H₂O) |

| Solvent System (v/v) | DMF/EtOH/H₂O (8:1:1) |

| Yield | 60% |

Data sourced from Middlebury College. middlebury.edu

Building upon solvothermal techniques, a facile approach has been developed for the preparation of anhydrous this compound microtubes. researchgate.net This specific morphology is of interest for various applications, including as a functional additive in polymers. Research has demonstrated that these microtubes can be synthesized and incorporated into materials like poly(lactic acid) to simultaneously enhance flame retardancy and mechanical properties. cityu.edu.hkmdpi.com

Precursor-Based Synthesis Strategies

Precursor-based strategies involve the use of well-defined starting materials that are chemically transformed into the final product. In the context of this compound, the most common precursors are manganese(II) salts and a source of the hypophosphite anion. middlebury.edu

The selection of precursors is crucial for controlling the final product's properties. For instance, the reaction between manganese(II) nitrate tetrahydrate and hypophosphorous acid is a well-established precursor route. Similarly, manganese(II) chloride is used in solvothermal methods. middlebury.edu

A more advanced strategy involves using the hypophosphite salt itself as a phosphorus source in a gas-solid reaction. For example, sodium hypophosphite can be heated to decompose into phosphine (B1218219) gas (PH₃). This highly reactive gas can then react with a metal-containing precursor, such as manganese oxide or other manganese compounds, to form manganese phosphides. nih.gov While this method typically targets metal phosphides rather than the hypophosphite salt, it illustrates a sophisticated precursor-based approach where the hypophosphite anion serves as a reactive intermediate. This highlights the versatility of hypophosphites as precursors in the synthesis of various phosphorus-containing materials.

Utilizing Manganese Carbonate and Hypophosphorous Acid in this compound Production

The synthesis of this compound, specifically its monohydrate form (Mn(H₂PO₂)₂·H₂O), can be effectively achieved through the reaction of manganese carbonate (MnCO₃) with hypophosphorous acid (H₃PO₂). atamanchemicals.comgoogle.com This method relies on a classic acid-carbonate reaction, which is a common pathway for producing water-soluble salts. atamanchemicals.com The treatment of most metal carbonates with acids results in the hydrolysis of the carbonate to yield the desired salt, carbon dioxide, and water. atamanchemicals.com

The balanced chemical equation for this specific synthesis is:

MnCO₃(s) + 2H₃PO₂(aq) → Mn(H₂PO₂)₂(aq) + H₂O(l) + CO₂(g)

In a typical procedure, manganese carbonate, a faintly pink solid, is gradually added to an aqueous solution of hypophosphorous acid. atamanchemicals.com This controlled addition is necessary to manage the effervescence that occurs due to the production of carbon dioxide gas. The reaction mixture may be gently heated to promote the complete dissolution of the solid reactant and ensure the reaction goes to completion.

After the reaction ceases, the resulting solution is filtered to remove any unreacted manganese carbonate or other insoluble impurities. The clear filtrate is a solution of this compound. cymitquimica.com The final solid product is then obtained through crystallization, which is typically induced by cooling the solution or by controlled evaporation of the solvent (water). The monohydrate form is the common crystalline solid obtained from aqueous solutions. cymitquimica.comamericanelements.com Other synthesis methods have also been reported, such as the reaction of manganese sulfate with calcium hypophosphite.

Influence of Reaction Parameters on this compound Crystallization

The crystallization process is critical in determining the physical characteristics of the final this compound product, including crystal size, purity, and morphology. The outcome of crystallization is highly dependent on several key reaction parameters, such as temperature, pH, reactant concentrations, and stirring rate. europa.eunih.gov

The solubility of this compound is influenced by temperature; therefore, controlling the temperature profile during crystallization is essential. cymitquimica.com A slow, gradual cooling of a saturated solution typically promotes the growth of larger, more well-defined crystals. Conversely, rapid cooling can lead to the rapid precipitation of smaller crystallites or an amorphous solid.

The pH of the reaction mixture is another crucial factor. For instance, in the synthesis of related sodium hypophosphite, maintaining a pH above 11 is necessary to prevent the formation of unwanted phosphate (B84403) by-products and maximize the yield of the desired hypophosphite. europa.eu Similar pH control is vital in this compound synthesis to ensure the stability of the hypophosphite anion and favor its crystallization as the manganese salt.

Reactant concentration directly impacts the supersaturation of the solution, which is the driving force for crystallization. Optimal supersaturation is key; excessively high concentrations can cause rapid, uncontrolled precipitation, potentially trapping impurities within the crystal lattice. europa.eu The stirring rate during the reaction can also influence the process, with optimal rates leading to more efficient reactions and crystallization. europa.eu

Time-Dependent Variation of Crystallographic Phases in this compound Frameworks

Recent research into metal hypophosphite frameworks has shown that the resulting crystal structure can be highly dependent on the reaction time. researchgate.net This phenomenon, where different crystallographic phases emerge as a function of time, highlights the dynamic nature of the crystallization process. researchgate.net Studies on manganese hypophosphites have demonstrated that dimensionality and density of the crystalline structures increase with longer crystallization times. researchgate.net

Initially, a reaction might yield a less stable, lower-dimensional structure. Given more time in the solution, this initial phase can transform into a more thermodynamically stable, higher-dimensional framework. For example, a study on manganese hypophosphites revealed that different crystallographic phases could be isolated simply by varying the time of recovery from the reaction solution. researchgate.net This time-dependent structural variation is a key aspect in the targeted synthesis of materials with specific properties. Related hybrid manganese hypophosphite systems are known to crystallize in various structures, including orthorhombic and monoclinic systems, depending on the synthesis conditions and the organic cations used. acs.orgrsc.org

The following table illustrates a hypothetical, yet plausible, time-dependent crystallization pathway for a this compound framework, based on the principle of increasing dimensionality over time as observed in experimental research. researchgate.net

| Reaction Time (hours) | Dominant Crystallographic Phase | Crystal System (Example) | Structural Dimensionality |

|---|---|---|---|

| 6 | α-Phase | Monoclinic | 1D Chains |

| 18 | β-Phase | Orthorhombic | 2D Layers |

| 36 | γ-Phase | Orthorhombic | 3D Framework |

| 72 | γ-Phase (High Crystallinity) | Orthorhombic | 3D Framework (Annealed) |

Advanced Structural Elucidation and Crystallographic Studies of Manganous Hypophosphite

Diffraction Techniques for Manganous Hypophosphite Crystal Structure Determination

The determination of the precise crystal structure of this compound relies heavily on diffraction methods, which map the electron density within the crystal lattice.

X-ray Powder Diffraction Analysis of this compound

X-ray powder diffraction (XRPD) is a important technique for the initial characterization of the crystalline phases of this compound. Studies on α-Mn(H₂PO₂)₂·H₂O, a monohydrated form of this compound, have utilized XRPD to determine its unit cell parameters. The powder pattern of this compound was successfully indexed to a primitive monoclinic cell cambridge.org. This non-destructive technique is crucial for phase identification, purity assessment, and revealing the polycrystalline nature of bulk samples.

Detailed analysis of the diffraction patterns allows for the refinement of lattice parameters. For α-Mn(H₂PO₂)₂·H₂O, the refined unit cell parameters from XRPD data are presented in the table below cambridge.org.

| Parameter | Value |

| a | 7.851(2) Å |

| b | 7.437(2) Å |

| c | 10.766(3) Å |

| β | 102.84(2)° |

| Volume | 612.9(3) ų |

Single-Crystal X-ray Diffraction Analysis of this compound

For a more precise and complete determination of the crystal structure, single-crystal X-ray diffraction (SCXRD) is the definitive method. This technique has been employed to characterize the atomic arrangement in different phases of manganous hypophosphites, revealing the three-dimensional connectivity and the coordination environment of the manganese ions researchgate.net.

One notable example is the single-crystal X-ray diffraction study of a methylhydrazinium manganese hypophosphite compound, [CH₃NH₂NH₂][Mn(H₂POO)₃]. This analysis provided detailed information about its orthorhombic crystal structure, including the precise bond lengths, angles, and the position of the organic cation within the inorganic framework nih.gov. The study revealed that the inorganic part of the structure consists of one crystallographically independent manganese center and two distinct hypophosphite ligands nih.gov.

Crystalline Architectures and Space Group Analysis of this compound

The crystallographic studies of this compound have unveiled its ability to crystallize in different systems, leading to diverse three-dimensional architectures.

Monoclinic System Studies of this compound Compounds

Several this compound compounds have been found to crystallize in the monoclinic system. For instance, two novel three-dimensional hybrid perovskites incorporating pyrrolidinium (B1226570) and 2-hydroxyethylammonium as the organic cations were synthesized and their crystal structures were determined to be monoclinic with the space group P2₁/n rsc.org. Another study on formamidinium manganese hypophosphite, [FA]Mn(H₂POO)₃, also identified a monoclinic structure belonging to the C2/c space group at high temperatures, which transitions to another monoclinic phase (P2₁/n) at lower temperatures rsc.org.

The table below summarizes the crystallographic data for a representative monoclinic this compound compound.

| Compound | [FA]Cd(H₂POO)₃ (High-Temp Phase) |

| Crystal System | Monoclinic |

| Space Group | C2/c |

Note: Data for the isostructural Cadmium compound is presented as a reference for the high-temperature phase of the Manganese analogue.

Orthorhombic System Studies of this compound Compounds

This compound frameworks can also adopt an orthorhombic crystal system. A significant finding in this area is the synthesis and characterization of a methylhydrazinium manganese hypophosphite, [MHy][Mn(H₂POO)₃], which crystallizes in a three-dimensional perovskite-like orthorhombic structure with the space group Pnma nih.govrsc.org. This particular structure is noted as the highest symmetry reported for any hypophosphite framework templated by a monovalent cation nih.gov. The ordered organic cations are located in the windows between the perovskite cages nih.govrsc.org.

The crystallographic data for this orthorhombic this compound is detailed in the following table nih.gov.

| Compound | [MHy][Mn(H₂POO)₃] |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

Three-Dimensional Coordination Polymer Frameworks of this compound

A recurring theme in the crystal chemistry of this compound is the formation of three-dimensional (3D) coordination polymer frameworks. These frameworks are often described as having a perovskite-type architecture researchgate.net. The hypophosphite ligand acts as a linker, bridging the manganese centers to create an extended network.

The flexibility of the Mn-O-P-O-Mn linkage allows for significant distortions from the ideal cubic perovskite structure, leading to the observed monoclinic and orthorhombic symmetries cam.ac.uk. These distortions are influenced by the size, shape, and hydrogen-bonding capabilities of the organic cations that reside within the cavities of the inorganic framework rsc.org. The result is a diverse family of hybrid organic-inorganic materials with tunable structural properties. The crystallization of manganous hypophosphites can lead to different crystallographic phases, demonstrating increasing dimensionality and density with longer crystallization times researchgate.net.

One-Dimensional Channel Structures within this compound Frameworks

The crystal structure of this compound, particularly in its perovskite-like formulations [A]Mn(H₂POO)₃, is characterized by a three-dimensional framework of corner-sharing MnO₆ octahedra linked by hypophosphite (H₂POO⁻) ligands. nih.gov While true one-dimensional channels are more commonly associated with other framework materials like zeolites or certain metal-organic frameworks, the specific arrangement of organic cations (A-site) within the voids of the manganese-hypophosphite framework can create window-like openings and pathways. nih.gov

In compounds such as methylhydrazinium manganese hypophosphite, [MHy][Mn(H₂POO)₃], the high obtuse P-O-Mn angle effectively opens the window between the perovskite cages. nih.gov This structural feature allows the methylhydrazinium (MHy⁺) cations to locate within these windows, which extend along the a-direction of the crystal lattice. nih.gov This positioning is largely dictated by the formation of N-H···O hydrogen bonds between the cation and the hypophosphite framework. nih.govacs.org This ordered arrangement of cations within the cage windows, rather than at the cage center, creates a structured void space that can be considered a precursor to channel-like features. While not forming continuous, open one-dimensional channels in the classical sense, these pathways are critical to the material's structural dynamics, particularly under pressure. acs.org

Structural Dynamics and Phase Transitions in this compound

Order-disorder phenomena are significant in determining the physical properties of this compound perovskites. These transitions often involve the arrangement of the A-site organic cations within the inorganic framework. A notable example is found in formamidinium manganese hypophosphite, [FA]Mn(H₂POO)₃. In its high-temperature phase, the formamidinium (FA⁺) cation is disordered across a two-fold axis. rsc.org

Upon cooling, [FA]Mn(H₂POO)₃ undergoes a phase transition where the FA⁺ cations become completely ordered. rsc.org Dielectric studies and Raman spectroscopy confirm the order-disorder nature of this phase transition, which is primarily triggered by the ordering of these organic cations. rsc.org This transition from a disordered to an ordered state represents a change in the crystal's symmetry and can have profound effects on its dielectric and magnetic properties. rsc.org For instance, the high-temperature phase of [FA]Mn(H₂POO)₃ crystallizes in the monoclinic space group C2/c, transforming to another monoclinic system, P2₁/n, at 178 K as the cations adopt an ordered arrangement. nih.govrsc.org

This compound perovskites are highly responsive to external pressure, undergoing several structural phase transitions. researchgate.net These transformations are primarily driven by the compression and subsequent deformation or collapse of the perovskite cages and the reorganization of the hydrogen-bonding network. acs.orgspectroscopyonline.com

In methylhydrazinium manganese hypophosphite, [MHy]Mn(H₂POO)₃, a series of phase transitions is observed with increasing pressure. acs.orgresearchgate.net At ambient pressure, the compound exists in the α-phase (space group Pnma). acs.orgresearchgate.net At 1.1 GPa, it transitions to the β-phase, a process triggered by the MHy⁺ cations being pushed from outside the perovskite cages into them. acs.org A further increase in pressure to 1.2 GPa induces a transition to the γ-phase, which involves the collapse of the perovskite cages. acs.orgresearchgate.net Raman spectroscopy data indicate another transformation to a δ-phase occurs between 4.2 and 4.7 GPa, associated with a significant reconstruction of the manganese-hypophosphite framework. researchgate.net

Similarly, formamidinium manganese hypophosphite, [FA]Mn(H₂POO)₃, undergoes pressure-driven phase transitions, although at higher pressures, indicating a stiffer structure. acs.org The collapse of its perovskite cages occurs at approximately 4.0 GPa. acs.org Further transitions to δ and ε phases are observed above 4.7 and 6.0 GPa, respectively, due to cumulative distortions. acs.org For imidazolium (B1220033) manganese hypophosphite, [IM]Mn(H₂POO)₃, the first major phase transition, involving the collapse of the perovskite cages, happens near 2.9 GPa. spectroscopyonline.com

| Compound | Pressure (GPa) | Phase | Space Group | Key Structural Change |

|---|---|---|---|---|

| [MHy]Mn(H₂POO)₃ | Ambient | α | Pnma | MHy⁺ cations outside cages acs.orgresearchgate.net |

| [MHy]Mn(H₂POO)₃ | ~1.1 | β | Pcmn | MHy⁺ cations pushed into cages acs.orgresearchgate.net |

| [MHy]Mn(H₂POO)₃ | ~1.2 | γ | P112₁/n | Collapse of perovskite cages acs.orgresearchgate.net |

| [MHy]Mn(H₂POO)₃ | 4.2 - 4.7 | δ | Not solved | Major framework reconstruction researchgate.net |

| [FA]Mn(H₂POO)₃ | ~4.0 | γ | P1̅ | Collapse of perovskite cages acs.org |

| [IM]Mn(H₂POO)₃ | ~2.9 | - | - | Collapse of perovskite cages spectroscopyonline.com |

The flexibility of the Mn-O-P-O-Mn linkage in hypophosphite perovskites allows for a greater degree of structural distortion compared to their formate (B1220265) counterparts. mdpi.com This flexibility facilitates unconventional tilts of the MnO₆ octahedra and columnar shifts, which are shearing movements of entire columns or sheets of these octahedra. nih.govnih.gov These structural features are a primary mechanism for the framework to accommodate A-site cations of varying shapes and sizes. nih.gov

A distinct structural feature of several this compound perovskites is the significant off-center positioning of the A-site organic cation within the framework's voids. nih.gov Unlike many classic perovskites where the A-site cation resides at or near the center of the cage, in hypophosphite analogues, hydrogen bonding can drive substantial displacement. nih.govmdpi.com

Spectroscopic Characterization and Vibrational Dynamics of Manganous Hypophosphite

Vibrational Spectroscopy of Manganous Hypophosphite

Vibrational spectroscopy is a crucial tool for investigating the structural properties and bonding characteristics of materials like this compound. By analyzing the interaction of infrared radiation or inelastically scattered light with the sample, detailed information about the vibrational modes of its constituent molecules and crystal lattice can be obtained. Techniques such as Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy provide insights into the functional groups present, the nature of chemical bonds, and the effects of the crystalline environment on molecular vibrations.

Fourier Transform Infrared (FTIR) Spectroscopy Investigations

FTIR spectroscopy has been employed to characterize this compound monohydrate, Mn(H₂PO₂)₂·H₂O. nih.govkku.ac.th The spectra are typically recorded using KBr pellets over a range of 4000-370 cm⁻¹. kku.ac.th The analysis of the FTIR spectra provides confirmation of the compound's formula and offers details on the vibrational behavior of the hypophosphite anions and water molecules within the crystal structure. nih.govkku.ac.th

One notable observation in the FTIR spectrum of Mn(H₂PO₂)₂·H₂O is the appearance of a previously unreported band at 1384 cm⁻¹. kku.ac.th This band is also present in the deuterated analogue and has been attributed to a very low bending mode of the water molecule. kku.ac.th The region between 2270-1990 cm⁻¹ shows several weak bands that are subject to further analysis. kku.ac.th The study of deuterated analogues helps in the assignment of vibrational modes, particularly those involving hydrogen atoms. kku.ac.th The vibrational modes associated with the MnO₆ octahedra, which form the building blocks of the lattice, are typically observed in the lower wavelength region, generally between 400 and 650 cm⁻¹. nih.govresearchgate.net

Table 1: Selected FTIR Spectral Data for this compound Monohydrate

| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| 1384 | Low bending mode of water molecule | kku.ac.th |

Fourier Transform Raman (FT-Raman) Spectroscopy Investigations

FT-Raman spectroscopy complements FTIR by providing information on non-polar bonds and is particularly useful for studying the vibrations of the crystal lattice. The vibrational behavior of this compound monohydrate has been studied using FT-Raman methods. nih.gov While a full identification of the Raman spectra has been challenging, the technique is crucial for a complete vibrational analysis. nih.gov

In related manganese-hypophosphite systems, Raman spectroscopy has been used to probe pressure-induced phase transitions, demonstrating its sensitivity to structural changes in the inorganic framework. nih.gov For various manganese oxides, Raman studies show that vibrations of the MnO₆ units typically appear in the 400-650 cm⁻¹ range. nih.govresearchgate.net Although the Raman spectra for this compound were not fully identified in some studies, the expected number of Raman-active bands can be predicted through theoretical analysis. nih.gov

Analysis of Hydration Water Vibrational Modes in this compound Monohydrate

The water molecule in Mn(H₂PO₂)₂·H₂O gives rise to distinct vibrational modes in the spectroscopic data. nih.govkku.ac.th An interesting and previously unobserved band at 1384 cm⁻¹ in the FTIR spectrum has been assigned to a very low bending mode of the water molecule. kku.ac.th The analysis is often aided by studying deuterated analogues, where the shift in vibrational frequencies upon replacing hydrogen with deuterium (B1214612) helps to confirm the assignments of water-related modes. kku.ac.th

Correlation field splitting analysis for the water of hydration in Mn(H₂PO₂)₂·H₂O predicts the number of vibrational modes to be Γ(vib,H₂O) = 3A(g) + 3B(g) + 3A(u) + 3B(u). nih.gov This theoretical prediction accounts for the influence of the crystal structure on the water molecule's vibrations. nih.gov In other manganese hydrates, librational modes of water molecules, which are hindered rotational motions, are observed as complex features in the IR spectra, typically in the region between 800 and 630 cm⁻¹. researchgate.net

Analysis of Hypophosphite Anion Vibrational Modes in this compound

The hypophosphite anion (H₂PO₂⁻) has a distinct set of vibrational modes that are observable in the FTIR and Raman spectra of this compound. nih.govresearchgate.net These modes include P-H stretching and bending, as well as PO₂ stretching and bending vibrations. The infrared spectra reveal multiple structures for the hypophosphite vibrational modes, which can be interpreted using unit cell group selection rules. researchgate.net

Table 2: Predicted Vibrational Modes for the Hypophosphite Anion in Mn(H₂PO₂)₂·H₂O

| Spectroscopy | Predicted Active Bands | Symmetry Species | Reference |

|---|---|---|---|

| Infrared | 16 | A(u)(8) + B(u)(8) | nih.gov |

Correlation Field Splitting Analysis in this compound Spectra

Correlation field splitting analysis is a theoretical method used to predict the number of infrared and Raman active modes based on the compound's crystal structure. This analysis has been applied to both the water of hydration and the hypophosphite anion in Mn(H₂PO₂)₂·H₂O. nih.govkku.ac.th The method correlates the molecular symmetry of the isolated ion/molecule (site group) to its symmetry within the crystal lattice (unit cell group). nih.gov

For the water molecule, with an assumed molecular symmetry of C₂ᵥ, the analysis suggests a total of 12 vibrational modes (3A(g)+3B(g)+3A(u)+3B(u)). nih.gov For the hypophosphite anion, the analysis predicts 16 infrared-active bands and 18 Raman-active bands. nih.gov These predictions show good agreement with the observed FTIR spectra, validating the analytical approach and providing a framework for spectral interpretation. nih.gov The coupling between vibrational modes of neighboring species at different sites in the unit cell can further influence the spectra. nih.gov

Lattice Vibrations in this compound Frameworks

Lattice vibrations involve the collective motion of atoms or ions in the crystal lattice and are typically observed at low frequencies in the far-infrared and Raman spectra. In the framework of this compound, these vibrations would primarily involve the Mn-O bonds of the MnO₆ octahedra. nih.govresearchgate.net

Studies on various manganese oxides show that the vibrational modes of the MnO₆ units are found in the 400-650 cm⁻¹ region in both FTIR and Raman spectra. nih.govresearchgate.netresearchgate.net These bands are characteristic of the local environment and structure of the MnO₆ octahedra. nih.gov For instance, in materials with a spinel structure, strong bands around 600 cm⁻¹ in the infrared and 640-655 cm⁻¹ in the Raman spectra are assigned to vibrations of MnO units in tetrahedral sites. researchgate.net While specific data for the lattice vibrations in this compound is not extensively detailed, the analysis of related manganese compounds provides a strong basis for assigning the low-frequency bands observed in its spectra to the vibrations of the MnO₆ framework. nih.govresearchgate.net

Electronic Spectroscopy of this compound

The electronic transitions and resulting optical properties of this compound and its derivatives, particularly in perovskite structures, are of significant scientific interest. These properties are primarily investigated through luminescence, photoluminescence, and diffuse reflectance spectroscopy.

Luminescence and Photoluminescence Studies of this compound Perovskites

This compound-based hybrid perovskites are a promising class of functional materials, and their luminescence properties are a key area of research. nih.govue.wroc.pl Doping manganese into perovskite structures is a common strategy to induce new emission centers and tune the photoluminescence (PL) of the material. researchgate.net

In manganese-doped perovskites, the presence of Mn²⁺ ions often leads to new optical features and can enhance the photoluminescence quantum yield (PLQY). researchgate.net For instance, formamidinium manganese hypophosphite, [FA]Mn(H₂POO)₃, displays a reddish-orange emission at approximately 656 nm when excited by ultraviolet light (266 nm). This emission is attributed to the ⁴T₁g(G) → ⁶A₁g(S) transition of Mn²⁺ ions in an octahedral coordination environment. rsc.org Similarly, Mn²⁺ substitution in two-dimensional layered perovskites can result in a broad-band orange-red emission from the ⁴T₁ → ⁶A₁ transition of the Mn²⁺ dopant, with a photoluminescence quantum yield reaching up to 60.8%. researchgate.net

The introduction of chiral cations into layered perovskite systems doped with manganese can result in a two-color photoluminescence phenomenon. nih.gov Furthermore, doping Mn²⁺ into metal halide perovskites is a significant area of study as it facilitates an energy transfer from the host material to the dopant, leading to interesting photophysical properties. researchgate.net

The synthesis of colloidal manganese (Mn²⁺)-doped organic-inorganic hybrid perovskite nanoplatelets has also been demonstrated. These nanoplatelets exhibit dual emission from both the band edge and the Mn²⁺ dopant state, with the latter being bright and long-lived. nih.gov The unique optical properties of these materials, such as a large Stokes shift and broad emission, make them promising candidates for various applications. researchgate.net

| Compound/System | Excitation Wavelength (nm) | Emission Peak (nm) | Transition | Reference |

| [FA]Mn(H₂POO)₃ | 266 | 656 | ⁴T₁g(G) → ⁶A₁g(S) | rsc.org |

| Mn²⁺-doped (C₈H₂₀N₂)PbBr₄ | - | Orange-Red | ⁴T₁ → ⁶A₁ | researchgate.net |

| Mn²⁺-doped CsPbCl₃ QDs | - | ~600 | - | uu.nl |

| Colloidal Mn²⁺-doped Hybrid Perovskite Nanoplatelets | - | Dual Emission | Band Edge & Mn²⁺ State | nih.gov |

Emission Lifetime Analysis in this compound Systems

The emission lifetime is a critical parameter in understanding the photoluminescence dynamics of this compound systems. In manganese-doped perovskites, the decay lifetime of the Mn²⁺ emission is an important characteristic. For example, in Mn-doped chiral alloyed two-dimensional perovskites, time-resolved fluorescence studies are used to characterize the photoluminescence and the ultralong lifetime of the doped samples. nih.gov

The doping of Mn²⁺ into perovskite quantum dots can lead to a decrease in the excitonic emission lifetime with increasing Mn concentration, which indicates an enhanced energy transfer from the exciton (B1674681) to the Mn²⁺ ion. uu.nl In colloidal manganese-doped 2D hybrid perovskite nanoplatelets, the dopant states exhibit long-lived emission, with lifetimes exceeding 500 μs. nih.gov This long lifetime is a key feature of the Mn²⁺ emission in these systems.

A study on Mn²⁺-doped metal halide perovskites systematically reviews the effect of Mn²⁺ doping concentration on photoluminescence properties, including the decay lifetime. researchgate.net This highlights the importance of concentration on the emission dynamics.

Thermal Quenching Mechanisms of Photoluminescence in this compound

Thermal quenching, the decrease in luminescence intensity with increasing temperature, is a significant phenomenon in this compound materials. Understanding these mechanisms is crucial for applications that may operate at elevated temperatures. arxiv.org

In formamidinium manganese hypophosphite, [FA]Mn(H₂POO)₃, the intensity of the reddish-orange emission rapidly decreases as the temperature increases. rsc.org This behavior suggests potential applications in non-contact optical thermometry. rsc.org Similarly, the purplish-blue emission from [FA]Cd(H₂POO)₃ is almost completely quenched at 160 K. rsc.org

The thermal quenching of photoluminescence can be attributed to several factors, including thermally activated non-radiative recombination pathways. mdpi.comnih.gov In some systems, this can involve the thermal activation of electrons from the excited state to the conduction band, a process known as auto-ionization. arxiv.org

Interestingly, some manganese-based hybrid single-crystal scintillators exhibit an anti-thermal-quenching effect. nih.gov This unusual behavior, where the photoluminescence intensity increases with temperature, is attributed to factors such as the presence of intrinsic crystal defects, a rigid crystal structure, and a longer distance between Mn-Mn ions. nih.gov In one case, a crystalline-to-crystalline phase transition was found to mediate an unusual thermal quenching behavior of photoluminescence. researchgate.net

Diffuse Reflectance Spectroscopy of this compound

Diffuse reflectance spectroscopy is a valuable technique for determining the optical properties of powdered or opaque materials like this compound. nih.gov This method is used to determine the bandgap energy (Eg) of these materials.

For formamidinium manganese hypophosphite, [FA]Mn(H₂POO)₃, diffuse reflectance studies have shown it to be a wide bandgap material with an Eg of 5.20 eV. rsc.org This technique allows for the characterization of the electronic structure and can provide insights into the material's potential for various optical and electronic applications. Diffuse reflectance spectra are typically acquired over a range of wavelengths, for instance from 450 nm to 650 nm, and calibrated using a reflectance standard. nih.gov

Computational Spectroscopy and Theoretical Investigations

Computational methods, particularly Density Functional Theory (DFT), play a crucial role in understanding the spectroscopic properties and vibrational dynamics of this compound and related compounds.

Density Functional Theory (DFT) Calculations of this compound Vibrational Properties

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure and properties of many-body systems. wikipedia.org In the context of this compound, DFT calculations are instrumental in assigning and understanding the observed vibrational modes from experimental techniques like Infrared (IR) and Raman spectroscopy. nih.govue.wroc.plmdpi.com

Detailed studies of the phonon properties of perovskite-type methylhydrazinium manganese hypophosphite, [CH₃NH₂NH₂][Mn(H₂PO₂)₃], have utilized DFT calculations to propose assignments for the observed vibrational modes. nih.govmdpi.comresearchgate.net These calculations are often performed on both the isolated ions and the full crystal structure to understand the contributions of different components to the vibrational spectra. mdpi.com The crystal structure packing and the structural models of the constituent ions are used as inputs for these DFT calculations. mdpi.comresearchgate.net

The vibrational properties of manganese hypophosphite monohydrate (Mn(H₂PO₂)₂·H₂O) have also been studied, with correlation field splitting analysis suggesting the number of expected vibrational modes. nih.gov DFT calculations can further refine the assignment of these modes.

In manganese-based hybrid scintillators, DFT calculations have been employed to understand phenomena like the anti-thermal-quenching effect, demonstrating that defects such as Br vacancies can be responsible for the formation of trap states that influence the luminescence properties. nih.gov

Theoretical Predictions of Spectroscopic Assignments for this compound

Theoretical predictions play a pivotal role in the detailed analysis and accurate assignment of the spectroscopic features of this compound, Mn(H₂PO₂)₂. By employing computational chemistry methods, researchers can model the vibrational properties of the compound, providing a foundational basis for interpreting experimental infrared (IR) and Raman spectra. These theoretical approaches are essential for assigning specific vibrational modes to the observed spectral bands and understanding the compound's intricate vibrational dynamics.

The primary computational tool for such investigations is Density Functional Theory (DFT). DFT calculations are used to determine the optimized geometric structure of the this compound crystal lattice and to compute its vibrational frequencies and corresponding IR and Raman intensities. The resulting theoretical spectrum can be directly compared with experimental data. A high degree of correlation between the predicted and measured spectra lends strong support to the vibrational assignments.

Detailed Research Findings

While specific, in-depth theoretical studies exclusively targeting this compound (Mn(H₂PO₂)₂) are not extensively documented in publicly available literature, the principles of such an analysis are well-established. Theoretical studies on closely related metal hypophosphite compounds, including manganese-containing perovskites, demonstrate the power of DFT in this area. These studies confirm that theoretical calculations can reliably predict the vibrational behavior of the hypophosphite (H₂PO₂⁻) anion when coordinated to a metal center.

A theoretical analysis of this compound would involve calculating the harmonic vibrational frequencies of the optimized crystal structure. The assignments of these calculated modes are based on the visualization of the atomic motions for each frequency.

The fundamental vibrations of the hypophosphite anion are categorized as follows:

P-H Stretching (ν(PH₂)) : Symmetric and asymmetric stretching vibrations of the phosphorus-hydrogen bonds.

P-O Stretching (ν(PO₂)) : Symmetric and asymmetric stretching vibrations of the phosphorus-oxygen bonds.

Deformation and Bending Modes : These include scissoring (δ), wagging (ω), twisting (τ), and rocking (ρ) motions of the PH₂ and PO₂ groups. For instance, δ(OPO) represents the scissoring motion of the O-P-O angle, a key indicator of the anion's geometry.

Lattice Modes : Low-frequency vibrations involving the motion of the Mn²⁺ cations and the entire hypophosphite anions within the crystal lattice.

Theoretical calculations are particularly valuable for distinguishing between vibrational modes that are close in energy and may overlap in experimental spectra. Furthermore, they can predict the shifts in vibrational frequencies of the H₂PO₂⁻ anion that occur upon coordination to the Mn²⁺ ion, providing insight into the nature and strength of the Mn-O bonds.

Data Tables

The following data tables represent the expected outcomes of DFT calculations for this compound, illustrating the type of detailed assignments that theoretical predictions provide. The wavenumber ranges are typical for hypophosphite-containing compounds.

Table 1: Predicted Assignments for P-H and P-O Stretching Modes in this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| Asymmetric P-H Stretch (νₐₛ(PH₂)) | 2360 - 2420 | Strong | Moderate |

| Symmetric P-H Stretch (νₛ(PH₂)) | 2290 - 2350 | Strong | Strong |

| Asymmetric P-O Stretch (νₐₛ(PO₂)) | 1170 - 1230 | Very Strong | Moderate-Strong |

| Symmetric P-O Stretch (νₛ(PO₂)) | 1040 - 1090 | Moderate | Very Strong |

Table 2: Predicted Assignments for Deformation and Bending Modes in this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| PH₂ Scissoring (δ(PH₂)) | 1080 - 1150 | Moderate | Moderate |

| PH₂ Wagging (ω(PH₂)) | 880 - 940 | Strong | Weak |

| PH₂ Twisting (τ(PH₂)) | 780 - 840 | Moderate-Weak | Weak |

| PH₂ Rocking (ρ(PH₂)) | 650 - 720 | Moderate | Moderate |

| OPO Scissoring (δ(OPO)) | 450 - 520 | Strong | Strong |

| Mn-O Stretching / Lattice Modes | < 400 | Moderate-Strong | Moderate-Strong |

Thermal Behavior and Decomposition Pathways of Manganous Hypophosphite

Thermogravimetric and Differential Thermal Analysis of Manganous Hypophosphite

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are pivotal in understanding the thermal stability and decomposition of this compound monohydrate (Mn(H₂PO₂)₂·H₂O). kku.ac.th Studies show a two-step mass loss process when the compound is heated. kku.ac.th

The first step, occurring between 120°C and 180°C, corresponds to dehydration, where the water molecule is lost. kku.ac.th The second major mass loss, observed in the range of 330°C to 370°C, is attributed to the decomposition of the anhydrous this compound. kku.ac.th DTA curves complement these findings by revealing the nature of the thermal events. An endothermic peak is typically observed during dehydration, while the decomposition phase is characterized by a significant exothermic peak. kku.ac.that.ua

Interactive Table: Thermal Decomposition Stages of this compound Monohydrate

| Thermal Event | Temperature Range (°C) | Mass Loss (%) | Associated Reaction |

| Dehydration | 120 - 180 | ~8.36 | Mn(H₂PO₂)₂·H₂O → Mn(H₂PO₂)₂ + H₂O |

| Decomposition | 330 - 370 | Varies | Decomposition of Mn(H₂PO₂)₂ |

Thermal Decomposition Mechanisms of this compound

The thermal decomposition of this compound following dehydration is a complex process involving disproportionation reactions. researchgate.net The hypophosphite anion (H₂PO₂⁻) is unstable at elevated temperatures and tends to disproportionate, leading to the formation of various phosphorus-containing species. researchgate.net The proposed mechanism suggests that the anhydrous Mn(H₂PO₂)₂ decomposes to form manganese pyrophosphate (Mn₂P₂O₇) as the primary solid residue. kku.ac.th Gaseous byproducts such as phosphine (B1218219) (PH₃) and hydrogen (H₂) are also expected to be released during this process.

Dehydration: Mn(H₂PO₂)₂·H₂O → Mn(H₂PO₂)₂ + H₂O kku.ac.th

Decomposition: 2Mn(H₂PO₂)₂ → Mn₂P₂O₇ + other gaseous products kku.ac.th

Identification of Thermal Transformation Products (e.g., Manganese Pyrophosphate, Mn₂P₂O₇)

The final solid product of the thermal decomposition of this compound under various atmospheric conditions is consistently identified as manganese pyrophosphate (Mn₂P₂O₇). kku.ac.thresearchgate.net This has been confirmed through techniques such as X-ray diffraction (XRD) and Fourier-transform infrared spectroscopy (FTIR) analysis of the residue after heating to high temperatures (e.g., 450°C). kku.ac.thresearchgate.net The formation of manganese pyrophosphate is a common outcome in the thermal decomposition of various manganese phosphate (B84403) and hypophosphite compounds. kku.ac.th The thermal transformation at an intermediate temperature of 160°C results in the formation of anhydrous this compound, α-Mn(H₂PO₂)₂. researchgate.net

Differential Scanning Calorimetry Investigations of this compound

Differential scanning calorimetry (DSC) provides quantitative information about the heat flow associated with the thermal transitions in this compound. kku.ac.thresearchgate.net DSC studies on this compound monohydrate, conducted at a heating rate of 10°C/min, reveal specific enthalpy changes for the dehydration and decomposition processes. kku.ac.th

The dehydration step is an endothermic process, absorbing heat, while the subsequent decomposition is a highly exothermic process, releasing a significant amount of energy. kku.ac.th

Interactive Table: Enthalpy Changes in the Thermal Decomposition of this compound Monohydrate

| Thermal Event | Enthalpy Change (ΔH) |

| Dehydration | 337.220 J/g kku.ac.th |

| Decomposition | 1952.301 J/g kku.ac.th |

Dehydration Processes and Energetics in this compound Hydrates

The dehydration of this compound monohydrate is the initial thermal event upon heating. kku.ac.th This process involves the removal of one molecule of water of crystallization. kku.ac.th The energy required for this process, as determined by DSC, is 337.220 J/g. kku.ac.th The role of water and its deuterated analogue in the thermal processes has been investigated, confirming its involvement in the initial stages of decomposition. kku.ac.th The dehydration is a distinct step that precedes the more complex decomposition of the anhydrous salt. kku.ac.th

Kinetic Analysis of this compound Formation and Decomposition Reactions

Kinetic analysis of the decomposition of this compound provides insights into the reaction mechanisms and rates. epa.gov Studies on the non-isothermal decomposition kinetics have been conducted to understand the reaction pathways. researchgate.netepa.gov The kinetic analysis of the dehydration step suggests a single-step mechanism. researchgate.net In contrast, the decomposition of the anhydrous salt is proposed to follow a multi-step mechanism. researchgate.net The kinetics of the oxidation of hypophosphite by certain manganese complexes in solution have also been studied, indicating the formation of an intermediate complex followed by its decomposition in a rate-determining step. researchgate.net

Coordination Chemistry and Electronic Structure of Manganous Hypophosphite

Oxidation State of Manganese Centers in Manganous Hypophosphite

In this compound, with the chemical formula Mn(H₂PO₂)₂, the manganese (Mn) centers exist in the +2 oxidation state. nih.govcymitquimica.com This is indicated by the common name "manganous," which historically denotes the lower of two common oxidation states for manganese, and systematically by the name manganese(II) hypophosphite. nih.govnih.gov The hypophosphite ion (H₂PO₂) carries a charge of -1. nih.gov To maintain charge neutrality in the compound, the single manganese cation must possess a +2 charge to balance the two hypophosphite anions. This Mn(II) state corresponds to a d⁵ electron configuration, which has significant implications for the compound's magnetic and spectroscopic properties. nih.gov

Ligand Coordination Environment in this compound Complexes

Manganese(II) ions typically exhibit a preference for a coordination number of six, resulting in an octahedral or distorted octahedral geometry in their complexes. nih.govresearchgate.netmdpi.com In the context of this compound, the manganese(II) centers are coordinated by oxygen atoms from the hypophosphite ligands. researchgate.net Research into related materials, such as metal-organic frameworks, shows that manganese hypophosphite can form perovskite-like structures, which are inherently based on a network of corner-sharing octahedra. In these structures, the Mn(II) ion sits (B43327) at the center of an octahedron, surrounded by six oxygen atoms from bridging hypophosphite ligands. This octahedral arrangement is a common and stable coordination environment for high-spin d⁵ ions like Mn(II). mdpi.com

The hypophosphite ion (H₂PO₂⁻) is a versatile ligand that can bridge metal centers, leading to the formation of extended one-, two-, or three-dimensional networks. In this compound frameworks, the ligand coordinates to the manganese ions through its oxygen atoms, creating Mn-O-P linkages. The structural flexibility of the hypophosphite ligand allows for the formation of complex structures.

The specific P-O-Mn bond angles within the crystal structure are critical as they influence the magnetic properties of the material. Theoretical studies using Density Functional Theory (DFT) have been employed to model the electronic structure of these compounds, establishing a direct link between the Mn-O-P bond angles and the strength of the magnetic coupling between adjacent manganese(II) centers.

Table 1: Structural and Bonding Characteristics of this compound

| Feature | Description | Reference |

| Mn Ion Oxidation State | +2 | nih.govcymitquimica.com |

| Mn Ion Electron Config. | d⁵ | nih.gov |

| Coordination Geometry | Typically distorted octahedral (6-coordinate) | nih.govresearchgate.netmdpi.com |

| Coordinating Atoms | Oxygen atoms from hypophosphite ligands | researchgate.net |

| Ligand Function | Bridging between Mn(II) centers | |

| Key Structural Angle | P-O-Mn angle, which influences magnetic coupling |

Electronic Structure Characterization and its Impact on Reactivity

The arrangement of electrons in the atomic and molecular orbitals of this compound, particularly the d-orbitals of manganese, governs its reactivity, especially in catalytic processes.

The d-band center model is a cornerstone of modern surface science and heterogeneous catalysis, providing a framework for understanding and predicting the catalytic activity of transition metals. The theory posits that the energy of the d-band center of a metal surface relative to the Fermi level correlates with the strength of its interaction with adsorbate molecules.

For a catalytic reaction involving the cleavage of a chemical bond, such as the P-H bond in the hypophosphite ion, the process begins with the adsorption of the ion onto the metal surface. A higher d-band center generally leads to stronger adsorption of chemical intermediates. researchgate.net This stronger interaction can facilitate the breaking of bonds within the adsorbed molecule. Conversely, if the d-band center is too high, the resulting bond between the surface and the adsorbate can be too strong, leading to catalyst "poisoning" where the products cannot desorb.

Therefore, the position of the d-band center of a catalytic metal surface is crucial for reactions involving hypophosphite. An optimally positioned d-band can effectively weaken the P-H bond upon adsorption, lowering the activation energy for its cleavage. Tailoring the d-band center, for instance by creating alloys or doping, is a key strategy for designing efficient catalysts for reactions like dehydrogenation from species such as hypophosphite. rsc.orgrsc.org

Magnetic Properties and Spin Dynamics in Manganous Hypophosphite Materials

Antiferromagnetic Ordering Phenomena in Manganous Hypophosphite Frameworks

Hybrid perovskites incorporating this compound are notable for displaying antiferromagnetic ordering at low temperatures. In these structures, the manganese (Mn²⁺) ions form a three-dimensional network linked by hypophosphite (H₂POO⁻) ligands. The magnetic moments of the Mn²⁺ ions align in an antiparallel fashion, leading to a net magnetic moment of zero in the ideal antiferromagnetic state.

This ordering is a collective phenomenon that occurs below a critical temperature. The nature of the organic cation situated within the perovskite cavities plays a crucial role in modulating the magnetic properties of the framework. For instance, in the methylhydrazinium manganese hypophosphite, [CH₃NH₂NH₂][Mn(H₂POO)₃], the compound crystallizes in a perovskite-like orthorhombic structure and exhibits antiferromagnetic ordering. nih.gov Similarly, other hybrid perovskites with different organic cations also demonstrate this behavior, although the specifics of the ordering can be influenced by structural distortions induced by the organic component. rsc.orgnih.gov

The antiferromagnetic character is confirmed through magnetic susceptibility measurements, which typically show a peak at the ordering temperature. Below this temperature, the susceptibility decreases as the spins align. The magnetic interactions leading to this ordering are primarily superexchange interactions mediated by the hypophosphite ligands connecting the Mn²⁺ ions.

Determination of Néel Temperature in this compound Systems

The Néel temperature (Tₙ) is the critical temperature below which a material transitions to an antiferromagnetically ordered state. In this compound systems, the Néel temperature is typically determined from the peak in the temperature-dependent magnetic susceptibility measurements.

For example, in methylhydrazinium manganese hypophosphite, [CH₃NH₂NH₂][Mn(H₂POO)₃], the Néel temperature is observed at 6.5 K. nih.gov In contrast, the formamidinium analogue, [FA]Mn(H₂POO)₃ (where FA is formamidinium, NH₂CHNH₂⁺), has a significantly lower Néel temperature of 2.4 K. nih.gov This variation underscores the tunability of the magnetic properties in these materials through chemical modification of the organic component.

The following table summarizes the Néel temperatures for various this compound perovskites:

| Compound | Organic Cation | Néel Temperature (Tₙ) |

| [CH₃NH₂NH₂][Mn(H₂POO)₃] | Methylhydrazinium | 6.5 K |

| [FA]Mn(H₂POO)₃ | Formamidinium | 2.4 K |

| [EA]Mn(H₂POO)₃ | Ethylammonium | 7.0 K |

Data sourced from multiple research findings. nih.govnih.gov

Canted Antiferromagnetism in this compound

While the primary magnetic ordering in many this compound frameworks is antiferromagnetic, a number of these compounds also exhibit a phenomenon known as canted antiferromagnetism, which gives rise to weak ferromagnetism. rsc.org This occurs when the antiparallel magnetic moments of the Mn²⁺ sublattices are slightly tilted with respect to each other, resulting in a small net magnetic moment.

This spin canting is often attributed to the presence of the Dzyaloshinsky-Moriya (DM) interaction, an antisymmetric exchange interaction that can arise in crystal structures lacking inversion symmetry between interacting magnetic ions. The structural distortions induced by the organic cations can lead to the necessary reduction in symmetry for the DM interaction to be active.

The manifestation of canted antiferromagnetism is observed in magnetic measurements as a small spontaneous magnetization and magnetic hysteresis at temperatures below the Néel temperature. For instance, studies on various hybrid manganese hypophosphites have shown that they are examples of canted antiferromagnets, with the strength of the weak ferromagnetic component being dependent on the specific organic cation present in the structure. rsc.orgnih.gov

Magnetic Interactions within this compound Frameworks

The magnetic properties of this compound frameworks are governed by the magnetic interactions between the Mn²⁺ ions. These interactions are predominantly superexchange interactions, where the non-magnetic hypophosphite ligands mediate the magnetic coupling between the manganese centers. The pathway for this interaction is typically through the Mn-O-P-O-Mn bonds.

The strength and nature of these interactions are highly dependent on the geometry of the crystal structure, including bond lengths and bond angles. As mentioned previously, the organic cation plays a pivotal role in influencing this geometry. By changing the organic cation, it is possible to tune the structural parameters of the perovskite framework, thereby modulating the magnetic interactions. rsc.org

Research has shown that the type of organic cation can significantly modulate the ordering temperature and the magnitude of the weak ferromagnetic contribution in canted antiferromagnetic systems. rsc.org This highlights the strong interplay between the organic and inorganic components in these hybrid materials, where the organic cation directs the structural and, consequently, the magnetic properties of the inorganic framework. The study of these interactions is crucial for the rational design of new functional magnetic materials based on this compound.

Reaction Mechanisms and Catalytic Activity Involving Manganous Hypophosphite

Role of Hypophosphite as a Reducing Agent in Chemical Processes

The hypophosphite ion is widely utilized as a strong reducing agent in numerous chemical processes, most notably in electroless plating and organic synthesis. guidechem.comresearchgate.net In electroless plating, it facilitates the reduction of metal ions, such as copper (II) or nickel (II), to their metallic state on a substrate without the need for an external electric current. guidechem.commdpi.com This process, also known as autocatalytic plating, relies on the self-catalytic oxidation-reduction reaction between the metal salt and the reducing agent on a catalytically active surface. guidechem.com The use of hypophosphite in these systems is valued for its low cost and relative safety, particularly in basic formulations for electroless copper-phosphorus (Cu-P) plating. guidechem.comresearchgate.net

In the realm of organic chemistry, sodium hypophosphite (NaH₂PO₂) has emerged as a nontoxic, stable, and environmentally benign reducing agent. organic-chemistry.orgorganic-chemistry.org It is effective in processes like reductive amination, where it can achieve high yields in the synthesis of amines from various carbonyl compounds. organic-chemistry.org The proposed mechanism suggests that NaH₂PO₂ acts as a four-electron reductant. organic-chemistry.org Furthermore, under photocatalytic conditions, sodium hypophosphite can generate a phosphorus-centered radical, which is capable of activating carbon-halogen bonds for reactions such as the hydroalkylation of nonactivated alkenes. organic-chemistry.org

Redox Reactions Involving Manganese Species and Hypophosphite

Manganese is a transition metal known for exhibiting a wide range of oxidation states, with +2, +4, and +7 being the most common. libretexts.orgyoutube.com The manganese(II) ion (Mn²⁺), as found in manganous hypophosphite, is typically a pale pink, nearly colorless ion in aqueous solution. chemguide.co.uk It can be oxidized to higher states by strong oxidizing agents. For example, solid sodium bismuthate can oxidize Mn²⁺ to the purple permanganate (B83412) ion (MnO₄⁻), where manganese is in the +7 state. libretexts.org Conversely, Mn²⁺ can be formed by the reduction of higher oxidation states. In acidic solutions, permanganate (MnO₄⁻) is reduced to Mn²⁺. reddit.com

The hypophosphite ion, being a strong reducing agent, can participate in redox reactions with manganese. In the Fenton system, which generates highly reactive hydroxyl radicals, hypophosphite is oxidized to products including phosphite (B83602), phosphate (B84403), and pyrophosphate. nih.gov Given the versatile redox chemistry of manganese, it can act as a catalyst in reactions involving hypophosphite. The Mn²⁺/Mn³⁺ couple is a key component in many catalytic cycles.

Oscillating chemical reactions are complex systems far from thermodynamic equilibrium, where the concentrations of certain intermediates change periodically. wikipedia.org The Belousov-Zhabotinsky (BZ) reaction is a well-known example, which often involves the oxidation of an organic substrate by a bromate (B103136) salt in an acidic medium, catalyzed by a metal ion. wikipedia.org

Manganese(II) ions are effective catalysts for BZ-type reactions. ijcea.orgcolostate.edu In these systems, manganese cycles between its +2 and +3 oxidation states, driving the periodic changes in the reaction. bu.edu Studies have shown that among various metal ion catalysts, the oscillatory characteristics are significantly more pronounced with Mn(II). ijcea.org Research has specifically documented oscillatory behavior in a manganese-catalyzed BZ reaction utilizing a mixed substrate of hypophosphite and acetone (B3395972) in a batch reactor. acs.org This demonstrates a direct link between manganese and hypophosphite within a complex, non-linear chemical dynamic system. The reaction involves the interplay between the oxidation of the substrates by bromate and the cycling of the manganese catalyst. bu.edu

Hypophosphite plays a crucial role in the formation of metal phosphide-based heterogeneous catalysts, which are effective in various industrial processes. elsevierpure.comresearchgate.net In this context, hypophosphite (often as sodium hypophosphite) serves as a phosphorus source. Through processes like pyrolysis, it reacts with metal precursors to form transition metal phosphides (TMPs). sciexplor.com These TMPs, such as those of cobalt, nickel, or rhodium, exhibit high catalytic activity in reactions like hydrodesulfurization, hydrodeoxygenation, and hydroformylation. researchgate.net

The catalytic enhancement in TMPs is attributed to electronic and geometric effects. The phosphorus atoms can create isolated, well-defined active metal sites. elsevierpure.com Additionally, electron transfer from the transition metal to phosphorus atoms can occur, rendering the surface metal atoms positively charged, which can be beneficial for certain catalytic reactions. researchgate.net For example, heterostructures like Co-Co₂P can be synthesized using sodium hypophosphite, where the resulting charge redistribution at the interface accelerates electrocatalytic reaction kinetics for applications like water splitting. sciexplor.com

The primary role of hypophosphite in this area is as a precursor for synthesizing the catalyst. The electroless plating process, which relies on hypophosphite as a reducing agent, is itself a form of heterogeneous catalysis where the deposition is catalyzed by the surface being plated. researchgate.net

Density Functional Theory Studies of Reaction Mechanisms with Hypophosphite Ions

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure and properties of chemical systems. mdpi.comnih.gov It has been effectively applied to elucidate the reaction mechanism of hypophosphite ions on metal surfaces at a molecular level, particularly in the context of electroless deposition. researchgate.net These studies typically break down the reaction into elementary steps: adsorption, dehydrogenation, and oxidation. researchgate.net

DFT calculations have shown that hypophosphite ions spontaneously adsorb onto various metal surfaces. researchgate.net The stability of this adsorption, however, varies depending on the metal. For the (111) surfaces of nickel (Ni), palladium (Pd), and copper (Cu), the stability of adsorption follows the order Ni > Pd > Cu. researchgate.net

Spectroscopic measurements and theoretical analysis suggest that the hypophosphite anion, which has a tetrahedral structure, adsorbs onto negatively charged surfaces through its hydrogen atoms, as the electronic density is shifted towards the oxygen atoms. researchgate.net The interaction between the d-band of the metal surface and the molecular orbitals of the hypophosphite ion is key in determining the catalytic activity. researchgate.net DFT can be used to model the adsorption energies and analyze the charge transfer between the adsorbate and the surface, providing insights into the strength of the interaction. mdpi.commdpi.com

Table 1: Adsorption Stability of Hypophosphite Ions on Metal Surfaces This table is interactive. Click on the headers to sort the data.

| Metal Surface | Relative Adsorption Stability |

|---|---|

| Ni (111) | High |

| Pd (111) | Medium |

| Cu (111) | Low |

Data derived from DFT calculations indicating the spontaneous adsorption of hypophosphite ions. researchgate.net

Following adsorption, the dehydrogenation of the hypophosphite ion (the breaking of a P-H bond) is a critical step in its oxidation. DFT studies have revealed that the energy barrier for this step is highly dependent on the catalytic metal surface. researchgate.net

On Ni(111) and Pd(111) surfaces, hypophosphite ions undergo dehydrogenation with small reaction barriers. In contrast, the reaction on a Cu(111) surface proceeds with a large reaction barrier. researchgate.net This high barrier on copper is not compensated for by the adsorption energy, which explains why copper itself is generally inactive for the hypophosphite oxidation reaction and thus for initiating electroless plating. researchgate.net These theoretical findings align with experimental observations of the catalytic behaviors of these metals in electroless deposition processes. researchgate.net The position of the metal's d-band is identified as a key factor in determining the catalytic activity for the P-H bond cleavage. researchgate.net

Table 2: DFT-Calculated Reaction Barriers for Hypophosphite Dehydrogenation This table is interactive. Click on the headers to sort the data.

| Metal Surface | Dehydrogenation Reaction Barrier | Catalytic Activity |

|---|---|---|

| Ni (111) | Small | High |

| Pd (111) | Small | High |

| Cu (111) | Large | Low / Inactive |

This table summarizes theoretical findings on the energy barriers for the dehydrogenation of hypophosphite ions on different metal surfaces. researchgate.net

Oxidation Mechanisms of Hypophosphite Ions

The oxidation of hypophosphite ions (H₂PO₂⁻) is a complex process that can proceed through several distinct mechanisms, largely dependent on the reaction conditions, the nature of the catalyst, and the presence of other oxidizing agents. Research has identified three primary pathways: heterogeneous catalytic oxidation, electrocatalytic oxidation, and radical-based oxidation.

Heterogeneous Catalytic Oxidation: This mechanism is fundamental to processes like electroless plating. In aqueous solutions, hypophosphite can be oxidized by water on the surface of a catalytically active metal, such as nickel. nmfrc.org This reaction, which competes with the metal deposition process in electroless baths, results in the formation of phosphite (HPO₃²⁻) and hydrogen gas. nmfrc.org The reaction can be summarized as:

H₂PO₂⁻ + H₂O --(Catalyst)--> HPO₃²⁻ + H₂ + H⁺ nmfrc.org

The efficiency of this process is highly dependent on the catalyst used. The catalytic activity of different metals for the anodic oxidation of hypophosphite has been reported to decrease in the order: Au > Ni > Pd > Co > Pt > Cu. nmfrc.org Organic acid anions, such as those from lactic acid, can inhibit this heterogeneous oxidation, possibly by adsorbing onto the catalytic surface. nmfrc.org

Electrocatalytic Oxidation: Studies on nickel electrodes have provided insight into an electrocatalytic pathway. This mechanism is believed to involve the abstraction of a hydrogen atom from the P-H bond of the hypophosphite ion. researchgate.net This step leads to the formation of a highly reactive, phosphorus-centered radical intermediate (PHO₂⁻). This radical is subsequently oxidized by water to form the final product, phosphite. researchgate.net Electron spin resonance spectroscopy has been used to detect the formation of these radical adducts, supporting the proposed mechanism. researchgate.net

Radical-Based Oxidation: The oxidation of hypophosphite can also be initiated by powerful oxidizing radicals, particularly hydroxyl radicals (·OH). nih.gov Systems capable of generating these radicals, such as the Fenton reaction (involving iron ions and hydrogen peroxide) or photocatalysis, can effectively oxidize hypophosphite. nih.govnih.govfrontiersin.org The hydroxyl radicals attack the P-H bonds, leading to the oxidation of hypophosphite to phosphite and subsequently to phosphate. nih.gov In photocatalytic systems, other radicals like the superoxide (B77818) radical (·O₂⁻) have also been shown to contribute significantly to the oxidation process. frontiersin.org

Table 1: Comparison of Hypophosphite Oxidation Mechanisms

| Mechanism | Key Feature | Catalyst/Initiator | Intermediate Species | Primary Product |

|---|---|---|---|---|

| Heterogeneous Catalytic | Oxidation by water on a solid catalyst surface. nmfrc.org | Metals (e.g., Ni, Pd, Au) nmfrc.orgnmfrc.org | Surface-adsorbed species | Phosphite (HPO₃²⁻) nmfrc.org |

| Electrocatalytic | H-atom abstraction from the P-H bond. researchgate.net | Electrically biased Nickel electrode researchgate.net | Phosphorus-centered radical (PHO₂⁻) researchgate.net | Phosphite (HPO₃²⁻) researchgate.net |

| Radical-Based | Attack by highly reactive radicals. nih.gov | Fenton system (Fe²⁺/H₂O₂), Photocatalysis nih.govfrontiersin.org | Hydroxyl radical (·OH), Superoxide radical (·O₂⁻) nih.govfrontiersin.org | Phosphite, Phosphate |

Catalytic Applications of this compound and Related Compounds

Manganese compounds, in conjunction with hypophosphite, play significant roles in various chemical processes, most notably in the field of electroless plating. Their function extends from acting as critical bath components for alloy formation to serving as stabilizing agents that enhance the longevity and efficiency of the plating solution.

Electroless Deposition Processes Utilizing Hypophosphite as a Reducing Agent

Electroless deposition is a widely used technique to plate a metallic coating on a substrate without the use of an external electrical current. The process relies on a controlled autocatalytic chemical reaction in an aqueous solution, where a reducing agent provides the electrons for the reduction of metal ions. Hypophosphite is one of the most common reducing agents employed for this purpose, particularly for depositing nickel, palladium, and copper. nmfrc.orgnmfrc.orggoogle.com

The fundamental principle involves the catalytic oxidation of hypophosphite ions on a prepared surface, which releases electrons that reduce metal ions from the solution onto that same surface. However, a key challenge is that not all metals are effective catalysts for hypophosphite oxidation. Copper, for instance, is a poor catalyst for this reaction, meaning that once an initial layer of copper covers the activated substrate, the plating process slows or stops. nmfrc.org To sustain the reaction for continuous copper deposition, a small quantity of a catalytic metal, such as nickel, is often added to the bath. nmfrc.orgresearchgate.net This results in the co-deposition of a small amount of nickel, rendering the surface catalytically active and enabling the plating to proceed. researchgate.net

Manganese compounds have been investigated for specific, value-added roles in these processes:

Alloy Formation: An important application involves the intentional co-deposition of manganese to form alloys with enhanced properties. For example, electroless baths have been developed to deposit copper-manganese (B8546573) (Cu-Mn) alloys. ohiolink.edu The incorporation of manganese into copper interconnects is attractive for the microelectronics industry due to its ability to improve the material's electromigration resistance. ohiolink.edu

Bath Stabilization: In electroless nickel-phosphorus (Ni-P) plating, bath stability is a major concern, as spontaneous decomposition can occur. Manganese sulfate (B86663) has been shown to act as an effective stabilizer for these acidic baths. researchgate.net The active species is believed to be MnOH⁺, which functions by adsorbing onto the catalytic nickel sites, thereby inhibiting uncontrolled decomposition and extending the operational life of the plating solution. researchgate.net

The rate and quality of the deposition are sensitive to several operational parameters, as detailed in the table below.

Table 2: Example of Electroless Plating Bath Compositions

| Bath Type | Metal Salt | Reducing Agent | Complexing Agent(s) | Other Components | Operating Conditions |

|---|---|---|---|---|---|

| Copper Plating nmfrc.org | 0.024M Copper Sulfate | 0.27M Sodium Hypophosphite | 0.052M Sodium Citrate | 0.5M H₃BO₃, 0.002M Nickel Sulfate | Temperature: 65°C, pH: 9.2 |

| Palladium Plating nmfrc.org | 2 g/L PdCl₂·2H₂O | 10 g/L NaH₂PO₂·2H₂O | 27 g/L NH₄Cl, 160 mL/L NH₄OH | - | Temperature: 50-70°C |

Table 3: Influence of Process Parameters on Electroless Copper Deposition Rate

| Parameter | Effect on Deposition Rate | Explanation | Reference |

|---|---|---|---|

| Temperature | Increases with increasing temperature. | Higher temperature provides more kinetic energy, accelerating the chemical reactions. | researchgate.net |

| pH | Increases with increasing pH (in the range of 5-9). | Higher pH enhances the anodic oxidation of hypophosphite, which is a dominant factor in the deposition process. | researchgate.netelectrochemsci.org |

| CuSO₄ Concentration | Increases with concentration (up to a point). | Higher concentration of metal ions increases the availability for reduction. | researchgate.net |

Advanced Materials Applications and Future Research Directions of Manganous Hypophosphite

Manganous Hypophosphite Hybrid Perovskites for Functional Materials Development